molecular formula C26H26N4 B2357919 (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine CAS No. 392238-69-6

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine

Cat. No.: B2357919
CAS No.: 392238-69-6
M. Wt: 394.522
InChI Key: JDISLKYPDVOOHJ-NHFJDJAPSA-N
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Description

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with an indole core, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylene Bridge Formation: The methylene bridge is introduced by reacting the indole derivative with formaldehyde or a similar methylene donor.

    Piperazine Derivatization: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine is unique due to its specific structural features, such as the methylene bridge and the piperazine moiety. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

(E)-1-(1,2-diphenylindol-3-yl)-N-(4-methylpiperazin-1-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-28-16-18-29(19-17-28)27-20-24-23-14-8-9-15-25(23)30(22-12-6-3-7-13-22)26(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3/b27-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISLKYPDVOOHJ-NHFJDJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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